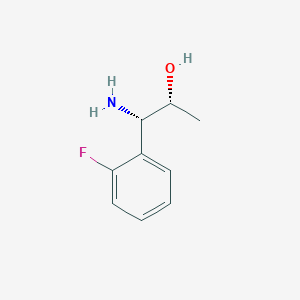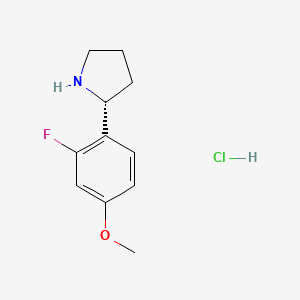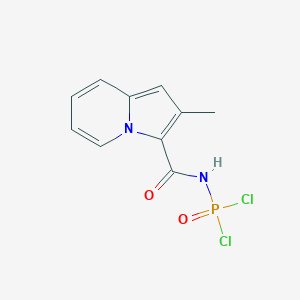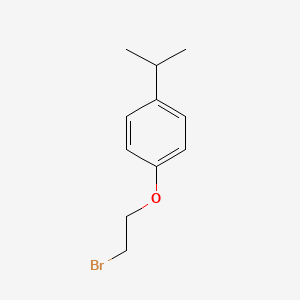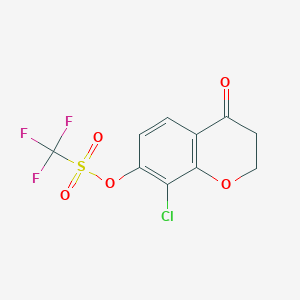![molecular formula C13H14N3O7S- B13058018 [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate](/img/structure/B13058018.png)
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate is a complex organic compound characterized by its unique structure, which includes a dinitrophenyl group, a cyclohexylidene moiety, and an aminomethanesulfonate group
準備方法
The synthesis of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the cyclohexylidene intermediate: This step involves the reaction of cyclohexanone with a suitable reagent to form the cyclohexylidene intermediate.
Introduction of the dinitrophenyl group: The cyclohexylidene intermediate is then reacted with 2,4-dinitrophenylhydrazine to introduce the dinitrophenyl group.
Formation of the aminomethanesulfonate group: Finally, the compound is reacted with methanesulfonyl chloride in the presence of a base to form the aminomethanesulfonate group.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethanesulfonate group can be replaced by other nucleophiles such as halides or alkoxides.
Common reagents and conditions used in these reactions include acidic or basic conditions, varying temperatures, and the use of solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of [(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate involves its interaction with specific molecular targets. The dinitrophenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The cyclohexylidene moiety may enhance the compound’s binding affinity to its targets, while the aminomethanesulfonate group can facilitate its solubility and transport within biological systems. The exact pathways involved in its mechanism of action are still under investigation.
類似化合物との比較
[(1E)-2-(2,4-dinitrophenyl)cyclohexylidene]aminomethanesulfonate can be compared with other similar compounds, such as:
This compound: This compound shares a similar structure but may have different functional groups or substituents.
This compound: Another similar compound with variations in the cyclohexylidene or aminomethanesulfonate groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C13H14N3O7S- |
|---|---|
分子量 |
356.33 g/mol |
IUPAC名 |
[(E)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino]methanesulfonate |
InChI |
InChI=1S/C13H15N3O7S/c17-15(18)9-5-6-11(13(7-9)16(19)20)10-3-1-2-4-12(10)14-8-24(21,22)23/h5-7,10H,1-4,8H2,(H,21,22,23)/p-1/b14-12+ |
InChIキー |
FWQMPGXKXWEVDO-WYMLVPIESA-M |
異性体SMILES |
C1CC/C(=N\CS(=O)(=O)[O-])/C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1CCC(=NCS(=O)(=O)[O-])C(C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{1-[(4,6-dimethylpyrimidin-2-yl)amino]ethylidene}-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B13057943.png)
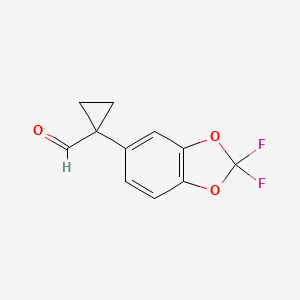
![(1S,2S)-1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13057968.png)

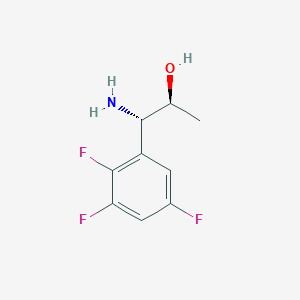
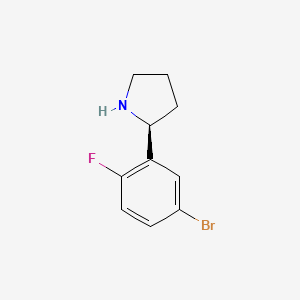
![2-nitro-3-[4-(trifluoromethoxy)anilino]acrylaldehyde O-methyloxime](/img/structure/B13057983.png)
